molecular formula C5H2BrClO2S B169429 5-broMo-4-chlorothiophene-2-carboxylic acid CAS No. 123418-69-9

5-broMo-4-chlorothiophene-2-carboxylic acid

Cat. No. B169429
M. Wt: 241.49 g/mol
InChI Key: KDAAIEHVVGYWRT-UHFFFAOYSA-N
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Description

5-broMo-4-chlorothiophene-2-carboxylic acid is a chemical compound with the molecular weight of 241.49 . It is also known by its IUPAC name, 4-bromo-5-chloro-2-thiophenecarboxylic acid .


Synthesis Analysis

The compound 5-chlorothiophene-2-carboxylic acid is a crucial intermediate in the synthesis of rivaroxaban . Due to its significance, numerous researchers have investigated various methods of synthesizing it .


Molecular Structure Analysis

The InChI code for 5-broMo-4-chlorothiophene-2-carboxylic acid is 1S/C5H2BrClO2S/c6-2-1-3 (5 (8)9)10-4 (2)7/h1H, (H,8,9) . This code provides a specific string of characters that represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-broMo-4-chlorothiophene-2-carboxylic acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Scientific Research Applications

Bioactive Compound Exploration

Phenolic acids like Chlorogenic Acid (CGA) have been extensively studied for their wide range of biological and pharmacological effects. CGA, for example, exhibits antioxidant, antibacterial, hepatoprotective, and neuroprotective activities among others. Such studies underline the potential of similar structured compounds, including 5-bromo-4-chlorothiophene-2-carboxylic acid, in exploring bioactive properties for various therapeutic applications (Naveed et al., 2018).

Synthesis of Complex Molecules

Research into the practical synthesis of complex molecules like 2-Fluoro-4-bromobiphenyl showcases methodologies that could be applicable in synthesizing and manipulating the structure of 5-bromo-4-chlorothiophene-2-carboxylic acid. These methods involve cross-coupling reactions, highlighting the potential for creating derivatives with enhanced properties or for specific applications (Qiu et al., 2009).

Understanding Biocatalyst Inhibition

Studies on carboxylic acids' impact on microbes, such as their inhibition of engineered Escherichia coli and Saccharomyces cerevisiae, provide insights into the microbial resistance mechanisms against certain carboxylic acids. This knowledge can be crucial for designing 5-bromo-4-chlorothiophene-2-carboxylic acid derivatives aimed at biotechnological applications or antimicrobial agents (Jarboe et al., 2013).

Supramolecular Chemistry

The study and application of benzene-1,3,5-tricarboxamide (BTA) in supramolecular chemistry for creating one-dimensional, nanometer-sized rod-like structures stabilized by hydrogen bonding suggest a framework within which 5-bromo-4-chlorothiophene-2-carboxylic acid could be explored for similar supramolecular assemblies. Such research paves the way for innovative applications in nanotechnology, polymer processing, and beyond (Cantekin et al., 2012).

Organic Synthesis and Drug Design

In drug design, the manipulation of functional groups is a key strategy for enhancing drug properties. Research on carboxylic acid bioisosteres, for instance, demonstrates how modifications in molecules can lead to improved pharmacological profiles, underscoring the potential of 5-bromo-4-chlorothiophene-2-carboxylic acid in medicinal chemistry applications (Horgan & O’ Sullivan, 2021).

Safety And Hazards

The compound is classified as a warning under the GHS07 pictogram. It may cause skin irritation, serious eye irritation, allergic skin reaction, and respiratory irritation . It is advised to avoid breathing dust and contact with skin and eyes .

properties

IUPAC Name

5-bromo-4-chlorothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrClO2S/c6-4-2(7)1-3(10-4)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDAAIEHVVGYWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Cl)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586279
Record name 5-Bromo-4-chlorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-broMo-4-chlorothiophene-2-carboxylic acid

CAS RN

123418-69-9
Record name 5-Bromo-4-chloro-2-thiophenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=123418-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-4-chlorothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sodium hydroxide (50% in water) (5.82 ml, 110 mmol) was added to water (15 ml), and the mixture was chilled to 0° C. Bromine solution (1.669 ml, 32.6 mmol) was added, followed by dropwise addition of a solution of 1-(5-bromo-4-chlorothiophen-2-yl)ethanone (2.4 g, 10.02 mmol) in dioxane (18 ml). The mixture was stirred for 1.5 hours at room temperature, washed with dichloromethane, and then the aqueous phase was adjusted to pH 1 using 4N aqueous HCl. The precipitated solid was collected by filtration to give the title compound.
Quantity
5.82 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
1.669 mL
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three

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